molecular formula C18H21IN2O3S B3639707 5-(diethylsulfamoyl)-N-(4-iodophenyl)-2-methylbenzamide

5-(diethylsulfamoyl)-N-(4-iodophenyl)-2-methylbenzamide

Cat. No.: B3639707
M. Wt: 472.3 g/mol
InChI Key: OCBRIKMPHPFMJW-UHFFFAOYSA-N
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Description

5-(diethylsulfamoyl)-N-(4-iodophenyl)-2-methylbenzamide is an organic compound that features a benzamide core substituted with diethylsulfamoyl and iodophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(diethylsulfamoyl)-N-(4-iodophenyl)-2-methylbenzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride, which is then reacted with 4-iodoaniline to yield N-(4-iodophenyl)-2-methylbenzamide.

    Introduction of the Diethylsulfamoyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(diethylsulfamoyl)-N-(4-iodophenyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the sulfamoyl group.

    Coupling Reactions: The iodophenyl group can also participate in coupling reactions such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used under inert atmosphere conditions.

Major Products Formed

    Substitution Reactions: Products include derivatives where the iodine atom is replaced by other functional groups.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the sulfamoyl group.

    Coupling Reactions: Products include biaryl compounds formed through the coupling of the iodophenyl group with other aromatic systems.

Scientific Research Applications

5-(diethylsulfamoyl)-N-(4-iodophenyl)-2-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and inflammatory diseases.

    Materials Science: It can be used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural features.

    Biological Studies: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Chemical Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-(diethylsulfamoyl)-N-(4-iodophenyl)-2-methylbenzamide depends on its application:

    Medicinal Chemistry: The compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.

    Materials Science: Its structural features allow it to participate in polymerization reactions, leading to the formation of advanced materials with desirable properties.

Comparison with Similar Compounds

Similar Compounds

    N-(4-iodophenyl)-2-methylbenzamide: Lacks the diethylsulfamoyl group, making it less versatile in chemical reactions.

    5-(diethylsulfamoyl)-2-methylbenzamide: Lacks the iodophenyl group, reducing its potential for coupling reactions.

Uniqueness

5-(diethylsulfamoyl)-N-(4-iodophenyl)-2-methylbenzamide is unique due to the presence of both diethylsulfamoyl and iodophenyl groups, which confer a combination of reactivity and versatility not found in similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

5-(diethylsulfamoyl)-N-(4-iodophenyl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21IN2O3S/c1-4-21(5-2)25(23,24)16-11-6-13(3)17(12-16)18(22)20-15-9-7-14(19)8-10-15/h6-12H,4-5H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBRIKMPHPFMJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)C)C(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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